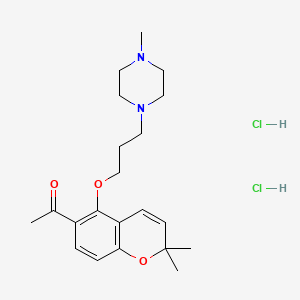
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran and piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the benzopyran intermediate with a piperazine derivative, often facilitated by nucleophilic substitution reactions.
Final Assembly and Purification: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Ethanone, 1-(2,2-dimethyl-5-(3-(4-methyl-1-piperazinyl)propoxy)-2H-benzopyran-6-yl)-, dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzopyran derivatives, piperazine-containing compounds, or molecules with similar functional groups.
Uniqueness: The specific combination of benzopyran and piperazine moieties, along with the unique substitution pattern, distinguishes this compound from others. Its unique structure may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
148711-88-0 |
|---|---|
Fórmula molecular |
C21H32Cl2N2O3 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
1-[2,2-dimethyl-5-[3-(4-methylpiperazin-1-yl)propoxy]chromen-6-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C21H30N2O3.2ClH/c1-16(24)17-6-7-19-18(8-9-21(2,3)26-19)20(17)25-15-5-10-23-13-11-22(4)12-14-23;;/h6-9H,5,10-15H2,1-4H3;2*1H |
Clave InChI |
ICBOZBXCROCBKI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)OCCCN3CCN(CC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















